1-Iodonon-1-en-3-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

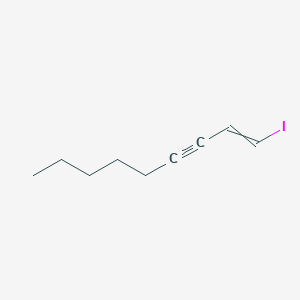

Structure

3D Structure

Properties

CAS No. |

919123-77-6 |

|---|---|

Molecular Formula |

C9H13I |

Molecular Weight |

248.10 g/mol |

IUPAC Name |

1-iodonon-1-en-3-yne |

InChI |

InChI=1S/C9H13I/c1-2-3-4-5-6-7-8-9-10/h8-9H,2-5H2,1H3 |

InChI Key |

RZIWREKZDVYQJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC=CI |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-iodonon-1-en-3-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic approaches toward 1-iodonon-1-en-3-yne, a valuable intermediate in organic synthesis. Due to the absence of a directly published protocol for this specific molecule, this document outlines the most plausible synthetic strategies based on established and analogous chemical transformations. The proposed routes leverage well-documented reactions such as Sonogashira or Negishi couplings and regioselective hydroiodination. Experimental methodologies are provided based on similar transformations found in the literature, alongside tabulated data for comparable reactions to offer expected yields and conditions.

Introduction

This compound is a conjugated enyne featuring a vinyl iodide moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to its utility in a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The vinyl iodide group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block for the synthesis of complex molecular architectures.

Proposed Synthetic Pathways

Two primary retrosynthetic pathways are proposed for the synthesis of this compound. The first involves a two-step sequence commencing with the formation of the enyne backbone followed by iodination. The second, more direct route, involves a one-step cross-coupling reaction using a pre-iodinated starting material.

Caption: Proposed synthetic pathways to this compound.

Route A: Two-Step Synthesis via an Enyne Intermediate

This approach first constructs the carbon skeleton of the target molecule, followed by the introduction of the iodine atom.

Step 1: Synthesis of Non-1-en-3-yne

The initial step involves the formation of the conjugated enyne, non-1-en-3-yne, through a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling is a highly effective method for this transformation.

Caption: Workflow for the Sonogashira coupling to form non-1-en-3-yne.

Experimental Protocol (Analogous to Sonogashira Coupling of Vinyl Halides with Terminal Alkynes)

-

To a stirred solution of vinyl bromide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are added 1-pentyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) cocatalyst like CuI (0.04 eq).

-

An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 eq), is then added.

-

The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 4-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford non-1-en-3-yne.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Yield (%) | Reference |

| Vinyl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF | Room Temp. | 85-95 | [1][2] |

| (E)-1-Iodo-1-hexene | 1-Hexyne | Pd(PPh₃)₄ / CuI / n-BuNH₂ | Benzene | Room Temp. | 91 | [3] |

| Vinyl Iodide | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | Room Temp. | 90 | [4] |

Step 2: Regioselective Hydroiodination of Non-1-en-3-yne

The second step involves the addition of hydrogen iodide (HI) across the terminal double bond of non-1-en-3-yne to yield the desired this compound. Achieving high regioselectivity is crucial to avoid the formation of the 2-iodo isomer. The use of in situ generated HI can provide milder reaction conditions and improved selectivity.

Experimental Protocol (Analogous to Regio- and Stereoselective Hydroiodination of Alkynes) [5]

-

In a two-chambered reaction vessel under a nitrogen atmosphere, non-1-en-3-yne (1.0 eq) is dissolved in toluene in chamber B.

-

In chamber A, triethylsilane (HSiEt₃, 2.0 eq) is added, and the solution is cooled to -78 °C.

-

Iodine (I₂, 2.0 eq) is then added to chamber A at -78 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred in the dark for 3 hours. During this time, HI is generated in situ and reacts with the enyne in chamber B.

-

The reaction in chamber B is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with 10% aqueous sodium thiosulfate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield this compound.

| Substrate | Reagents | Solvent | Temperature | Yield (%) | Regioselectivity | Reference |

| 1-Phenyl-1-propyne | HSiEt₃, I₂ | Toluene | -78 °C to rt | 93 | >99:1 (E-isomer) | [5] |

| 1-Octyne | [Rh(CO)₂(acac)], PCy₃, I₂, H₂ | DCE | Room Temp. | 85 | Markovnikov | [6] |

| Phenylacetylene | HI (generated in situ) | Toluene | Room Temp. | High | Markovnikov | [7] |

Route B: One-Step Synthesis via Cross-Coupling

This more convergent approach directly assembles the target molecule by coupling a vinyl iodide with a terminal alkyne derivative. A Negishi coupling, which utilizes an organozinc reagent, is a suitable reaction for this purpose due to its high functional group tolerance and generally high yields.

Caption: Workflow for the Negishi coupling to form this compound.

Experimental Protocol (Analogous to Negishi Coupling of Alkenyl Halides with Alkynylzinc Reagents)

-

Preparation of the Alkynylzinc Reagent: 1-Pentyne (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium (1.0 eq) in hexanes is added dropwise, and the mixture is stirred for 30 minutes. A solution of anhydrous zinc chloride (1.1 eq) in THF is then added, and the mixture is allowed to warm to room temperature and stirred for 1 hour to form the 1-pentynylzinc chloride reagent.

-

Coupling Reaction: In a separate flask, a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and 1-iodoethene (1.1 eq) are dissolved in anhydrous THF.

-

The freshly prepared solution of 1-pentynylzinc chloride is then transferred to the flask containing the catalyst and 1-iodoethene via cannula.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 4-12 hours, with progress monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with saturated aqueous ammonium chloride.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification by column chromatography on silica gel affords this compound.

| Alkenyl Halide | Organozinc Reagent | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| (E)-1-Iodo-1-octene | Phenylethynylzinc chloride | Pd(PPh₃)₄ | THF | Room Temp. | 94 | [8] |

| Aryl Iodide | Alkynylzinc bromide | Pd(OAc)₂ / SPhos | THF | 60 °C | 80-95 | [9] |

| Vinyl Iodide | Alkylzinc iodide | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 80 °C | 70-90 | [8] |

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Regio- and Stereoselective Hydroiodination of Internal Alkynes with Ex Situ-Generated HI [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. Highly Satisfactory Procedures for the Pd-Catalyzed Cross Coupling of Aryl Electrophiles with in Situ Generated Alkynylzinc Derivatives [organic-chemistry.org]

An In-depth Technical Guide to the Structural Analysis of 1-Iodonon-1-en-3-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of the novel compound 1-Iodonon-1-en-3-yne. Due to the limited availability of specific experimental data in publicly accessible databases and literature, this document outlines the expected analytical results based on the known chemical structure and provides generalized experimental protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the study and potential application of this and related molecules.

Molecular Structure and Properties

This compound is a polyunsaturated organic compound with a molecular formula of C₉H₁₃I.[1] Its structure features a nine-carbon chain containing a terminal vinyl iodide, a conjugated triple bond, and a saturated alkyl tail. The presence of these functional groups dictates its chemical reactivity and spectroscopic properties.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃I | [1] |

| Molecular Weight | ~248.1 g/mol | [1] |

| CAS Number | 919123-77-6, 85612-95-9 | [1][2] |

Predicted Spectroscopic Data for Structural Elucidation

The structural analysis of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinylic, allylic, and aliphatic protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (CHI=) | 6.0 - 6.5 | Doublet | ~7-10 (trans), ~1-3 (cis) |

| H-2 (=CH-) | 5.5 - 6.0 | Doublet of triplets | ~7-10 (trans), ~1-3 (cis), ~2-3 (allylic) |

| H-5 (-CH₂-C≡) | 2.2 - 2.5 | Triplet | ~7 |

| H-6 to H-8 (-CH₂-) | 1.2 - 1.6 | Multiplets | - |

| H-9 (-CH₃) | 0.8 - 1.0 | Triplet | ~7 |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The presence of the alkyne, alkene, and alkyl regions will be characteristic.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CHI=) | 75 - 85 |

| C-2 (=CH-) | 135 - 145 |

| C-3 (-C≡) | 80 - 90 |

| C-4 (≡C-) | 70 - 80 |

| C-5 (-CH₂-C≡) | 18 - 25 |

| C-6 to C-8 (-CH₂-) | 20 - 35 |

| C-9 (-CH₃) | 10 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H stretch (alkyne, terminal) | Not applicable |

| C≡C stretch (internal alkyne) | 2100 - 2260 (weak) |

| C=C stretch (alkene) | 1620 - 1680 |

| C-H stretch (alkene) | 3010 - 3095 |

| C-H stretch (alkane) | 2850 - 2960 |

| C-I stretch | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | m/z | Comments |

| [M]⁺ | 248 | Molecular ion |

| [M-I]⁺ | 121 | Loss of iodine radical |

| [C₄H₉]⁺ | 57 | Fragmentation of the alkyl chain |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound, based on standard organic chemistry methodologies.

Synthesis of this compound

A plausible synthetic route would involve the hydroiodination of a suitable enyne precursor.

Materials:

-

Non-1-en-3-yne

-

Hydriodic acid (HI) or a source of I⁺

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve non-1-en-3-yne in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of the iodinating agent (e.g., a solution of HI in the same solvent).

-

Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts, coupling constants, and integration.

IR Spectroscopy:

-

Obtain the IR spectrum of a thin film of the purified compound on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) using an FTIR spectrometer.

Mass Spectrometry:

-

Introduce a dilute solution of the purified compound into a mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the structural analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for synthesis and analysis.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Iodonon-1-en-3-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-iodonon-1-en-3-yne. Due to the limited availability of experimental data in public literature, this document leverages predictive models and established spectroscopic principles to offer a robust dataset for researchers. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, plausible experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift models and fragmentation patterns for analogous structures.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is detailed below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 6.30 | Doublet | 7.2 |

| H-2 | 6.85 | Doublet of Triplets | 7.2, 1.5 |

| H-5 | 2.25 | Triplet | 7.0 |

| H-6 | 1.50 | Sextet | 7.0 |

| H-7 | 1.35 | Sextet | 7.2 |

| H-8 | 1.30 | Sextet | 7.4 |

| H-9 | 0.90 | Triplet | 7.4 |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is presented below. Chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 85.0 |

| C-2 | 138.0 |

| C-3 | 88.0 |

| C-4 | 82.0 |

| C-5 | 19.5 |

| C-6 | 31.0 |

| C-7 | 28.0 |

| C-8 | 22.5 |

| C-9 | 14.0 |

Predicted Infrared (IR) Spectroscopy Data

The following table outlines the expected characteristic infrared absorption bands for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (sp²) | Stretch | ~ 3080 | Medium |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong |

| C≡C | Stretch | ~ 2210 | Medium-Weak |

| C=C | Stretch | ~ 1610 | Medium |

| C-I | Stretch | 500 - 600 | Strong |

Predicted Mass Spectrometry (MS) Data

The predicted major fragmentation patterns for this compound under electron ionization (EI) are listed below.

| m/z | Proposed Fragment | Notes |

| 248 | [C₉H₁₃I]⁺ | Molecular Ion (M⁺) |

| 127 | [I]⁺ | Iodine atom |

| 121 | [C₉H₁₃]⁺ | Loss of Iodine (M-127) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation (rearrangement) |

Experimental Protocols

The following sections provide detailed methodologies for the proposed synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the hydroiodination of a suitable precursor such as non-1-en-3-yne.

Reaction: CH₂(CH₂)₄C≡CCH=CH₂ + HI → CH₂(CH₂)₄C≡CCH=CHI

Materials:

-

Non-1-en-3-yne (1.0 eq)

-

Hydriodic acid (57% in water, 1.2 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of non-1-en-3-yne in dichloromethane at 0 °C is slowly added hydriodic acid.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully quenched by the addition of saturated sodium bicarbonate solution until effervescence ceases.

-

The aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are washed with saturated sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Samples are dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts are referenced to the residual solvent peak (CHCl₃: δ 7.26 ppm for ¹H NMR; CDCl₃: δ 77.16 ppm for ¹³C NMR).

Infrared Spectroscopy:

-

IR spectra are recorded on an FT-IR spectrometer.

-

A thin film of the neat compound is placed on a NaCl plate for analysis.

-

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

-

Mass spectra are obtained using a mass spectrometer with electron ionization (EI) at 70 eV.

-

The sample is introduced via direct infusion or gas chromatography.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Data Correlation

Caption: Correlation of structure with predicted NMR shifts.

The Reactivity Profile of 1-Iodonon-1-en-3-yne: An In-Depth Technical Guide

For correspondence: --INVALID-LINK--

Abstract

1-Iodonon-1-en-3-yne is a versatile synthetic intermediate possessing a unique combination of reactive functional groups: a vinyl iodide and a conjugated enyne system. This arrangement allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the construction of complex natural products and novel pharmaceutical agents. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its participation in cross-coupling reactions, cycloadditions, and nucleophilic additions. Detailed experimental protocols for key transformations, quantitative data from representative reactions, and visualizations of reaction mechanisms are presented to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction: Structural Features and General Reactivity

This compound, with the chemical formula C₉H₁₃I, features a nine-carbon chain containing a carbon-carbon double bond at the 1-position and a carbon-carbon triple bond at the 3-position. The presence of an iodine atom on the first carbon of the double bond (a vinyl iodide) is a key feature that dictates much of its reactivity. The conjugated enyne system, where the double and triple bonds are separated by a single bond, allows for extended π-conjugation, influencing the molecule's electronic properties and reactivity.

The primary modes of reactivity for this compound can be categorized as follows:

-

Palladium-Catalyzed Cross-Coupling Reactions: The vinyl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Sonogashira, Stille, Suzuki, and Heck couplings. These reactions are powerful tools for the formation of new carbon-carbon bonds.

-

Cycloaddition Reactions: The enyne system can participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, providing access to a range of heterocyclic structures.

-

Nucleophilic Addition Reactions: The electron-deficient nature of the conjugated system makes it susceptible to nucleophilic attack, particularly Michael-type additions.

This guide will delve into the specifics of each of these reaction classes, providing detailed information for their practical application.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a prime substrate for these transformations due to the high reactivity of the carbon-iodine bond.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][3] This reaction is particularly useful for the synthesis of conjugated enynes and polyynes, which are common motifs in natural products.[4][5]

Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Catalytic Cycle:

Caption: Catalytic cycle for the Sonogashira coupling.

Quantitative Data:

| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| (3E)-Iodoprop-2-enoic acid | Phenylacetylene | Pd(OAc)₂ (5) | CuI (20) | Diisopropylamine | DMF | RT | 1 | ~90 | [6] |

| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | Triethylamine | Triethylamine | 100 | 10 | High | [7] |

| Aryl Iodide | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | Triethylamine | Triethylamine | RT | 1.5 | High | [8] |

Experimental Protocol (General Procedure for Sonogashira Coupling of a Vinyl Iodide): [7]

-

To a solution of the vinyl iodide (1.0 eq) in a suitable solvent (e.g., THF or an amine solvent like triethylamine) at room temperature is added sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (0.025 eq), an amine base (e.g., diisopropylamine or triethylamine, 7.0 eq), and the terminal alkyne (1.1 eq).

-

The reaction mixture is stirred at room temperature for a specified time (typically 1-3 hours) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is diluted with an organic solvent (e.g., diethyl ether) and filtered through a pad of celite, washing with the same solvent.

-

The filtrate is washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the coupled product.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[9] It is a versatile method for C-C bond formation and is tolerant of a wide variety of functional groups. Vinyl iodides are common coupling partners in Stille reactions.[9]

Reaction Scheme:

Caption: General scheme of the Stille coupling reaction.

Catalytic Cycle:

Caption: Catalytic cycle for the Stille coupling.

Quantitative Data:

Specific examples for this compound are not readily found. Below are representative conditions for Stille couplings involving vinyl iodides.

| Substrate | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Vinyl Iodide | Vinyltributylstannane | Pd(PPh₃)₄ (5) | THF | 65 | 16 | 70-90 | General Protocol |

| Aryl Iodide | Alkynylstannane | Pd₂(dba)₃ (2.5) / PPh₃ (10) | NMP | 80 | 2 | 85-95 | General Protocol |

Experimental Protocol (General Procedure for Stille Coupling of a Vinyl Iodide):

-

A mixture of the vinyl iodide (1.0 eq), the organostannane (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable anhydrous solvent (e.g., THF, DMF, or toluene) is prepared under an inert atmosphere.

-

The reaction mixture is heated to the desired temperature (typically 60-100 °C) and stirred for the required time, with progress monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered.

-

The filtrate is washed with water and brine. To remove tin byproducts, a workup with a saturated aqueous solution of potassium fluoride is often employed, which precipitates the tin salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by flash column chromatography to give the coupled product.

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate in the presence of a base.[10][11][12] This reaction is widely used due to the stability and low toxicity of the boron reagents.

Reaction Scheme:

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Synthesis of natural products with polycyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 7. scribd.com [scribd.com]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Whitepaper: The Discovery and Development of Novel Enyne Compounds in Modern Drug Discovery

An in-depth technical guide by Gemini

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Enyne Scaffolds in Medicinal Chemistry

The enyne moiety, a functional group characterized by a conjugated system of a carbon-carbon double bond and a carbon-carbon triple bond, has garnered significant attention in the field of medicinal chemistry. These structures are present in a variety of biologically active natural products and have become crucial building blocks in the synthesis of complex pharmaceutical agents.[1] The unique electronic and structural properties of enynes make them valuable for developing targeted therapies.

Enyne derivatives have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Their ability to interact with various biological targets has made them promising candidates for the development of novel therapeutics. This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel enyne compounds, with a focus on their potential as kinase inhibitors in cancer and inflammation-related pathologies.

Synthetic Methodologies: The Sonogashira Coupling

A cornerstone in the synthesis of enyne compounds is the Sonogashira cross-coupling reaction. This method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6]

Quantitative Data on Enyne Synthesis

The efficiency of enyne synthesis is critical for its application in drug discovery. The following table summarizes representative yields from various Sonogashira coupling reactions.

| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 95 | [3] |

| 2 | 4-Iodobiphenyl | Phenylacetylene | NiCl₂ / 1,10-phenanthroline | 92 | [7] |

| 3 | 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | NiCl₂ / 1,10-phenanthroline | 85 | [7] |

Detailed Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling

This protocol details a nickel-catalyzed cross-coupling of a terminal alkyne with an aryl iodide to construct a C(sp²)–C(sp) bond, a common method for synthesizing enyne derivatives.[7]

Materials:

-

Nickel(II) dichloride (NiCl₂)

-

1,10-Phenanthroline

-

Degassed N,N-dimethylacetamide (DMAc)

-

4-Iodobiphenyl (Aryl Halide)

-

Phenylacetylene (Terminal Alkyne)

-

Potassium Phosphate (K₃PO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

To a 15 mL single-neck flask, add nickel(II) dichloride (0.05 mmol, 10 mol%) and 1,10-phenanthroline (0.075 mmol, 15 mol%) in degassed N,N-dimethylacetamide (DMAc) (2.00 mL).[7]

-

Stir the resulting mixture in a nitrogen-filled glovebox at 25°C for 30 minutes.[7]

-

Add 4-iodobiphenyl (0.50 mmol), phenylacetylene (0.75 mmol), and K₃PO₄ (1.00 mmol) to the flask.[7]

-

Seal the flask and stir the reaction mixture at 60°C for 48 hours.[7]

-

After cooling to room temperature, quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired enyne compound.

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]

Biological Activity of Novel Enyne Compounds

Enyne-containing compounds have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer and inflammatory diseases.

Anticancer Activity of Enyne Derivatives

The following table summarizes the in-vitro anticancer activity of representative enyne compounds against various human tumor cell lines, with data presented as IC₅₀ (half-maximal inhibitory concentration) or growth inhibition percentage.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) or % Inhibition | Reference |

| Enediyne 9d | MOLT-4 | Leukemia | 40% at 10 µM | [2] |

| Enediyne 9d | HL-60 | Leukemia | 43% at 10 µM | [2] |

| Lembehyne B Analog 19 | Jurkat | T-cell leukemia | 15.3 µM | [8] |

| Lembehyne B Analog 20a | K562 | Myelogenous leukemia | 12.5 µM | [8] |

| Pygmaeocin B (5) | HT29 | Colon Cancer | 6.69 µg/mL | [9] |

| Compound 13 | NCI-H526 | Small-Cell Lung Cancer | < 0.1 µM | [10] |

Anti-Inflammatory Activity of Enyne-Related Scaffolds

Enyne and related compounds also exhibit potent anti-inflammatory properties, primarily through the inhibition of inflammatory mediators and pathways.

| Compound | Assay | Target/Mediator | IC₅₀ | Reference |

| Isonicotinate 5 | ROS Production | Reactive Oxygen Species | 1.42 µg/mL | [11] |

| MAK01 | COX-1 Inhibition | Cyclooxygenase-1 | 314 µg/mL | [12] |

| MAK01 | COX-2 Inhibition | Cyclooxygenase-2 | 130 µg/mL | [12] |

| MAK01 | 5-LOX Inhibition | 5-Lipoxygenase | 105 µg/mL | [12] |

| Kaurene Derivative 28 | NO Production | Nitric Oxide | 2-10 µM | [13] |

| Pygmaeocin B (5) | NO Production | Nitric Oxide | 33.0 ng/mL | [9] |

Mechanism of Action: Targeting Signaling Pathways

A key mechanism through which enyne compounds exert their anticancer effects is the inhibition of signaling pathways crucial for tumor growth and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[14]

The MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis.[15] Dysregulation of this pathway is a hallmark of many cancers.[16]

Figure 1: Inhibition of the MAPK signaling pathway by a novel enyne compound.

A Modern Workflow for Novel Enyne Compound Discovery

The discovery of new bioactive enyne compounds follows a structured, multi-stage workflow that integrates chemical synthesis, computational modeling, and biological evaluation.[17][18] This process is designed to efficiently identify and optimize lead candidates for preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. kmc.du.ac.in [kmc.du.ac.in]

- 3. scribd.com [scribd.com]

- 4. Synthesis and anticancer activity of 13-membered cyclic enediynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,3-Diyne Derivatives of Lembehyne B with Antitumor and Neuritogenic Activity [mdpi.com]

- 9. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of MAPK kinase signaling pathways suppressed renal cell carcinoma growth and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Stability of Haloalkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloalkynes have emerged as versatile and powerful building blocks in modern organic synthesis, finding application in the construction of complex molecular architectures relevant to pharmaceuticals and materials science.[1][2] Their unique reactivity, stemming from the polarized carbon-halogen bond adjacent to a carbon-carbon triple bond, makes a thorough understanding of their stability paramount for predictable and efficient synthetic design. This technical guide provides a comprehensive overview of the theoretical principles governing haloalkyne stability, supported by computational data, and outlines experimental protocols for their evaluation. Key factors influencing stability are discussed, and logical workflows for their analysis are presented.

Theoretical Stability of Haloalkynes

The stability of haloalkynes is intrinsically linked to the nature of the carbon-halogen (C-X) bond and the electronic environment of the alkyne moiety. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for quantifying this stability through the calculation of bond dissociation energies (BDEs).[3][4][5] The BDE represents the enthalpy change associated with the homolytic cleavage of a bond, with higher BDE values indicating a stronger, more stable bond.

Computational Methodologies for Bond Dissociation Energy (BDE) Calculation

A common and reliable method for calculating BDEs involves optimizing the geometry of the haloalkyne and its corresponding radical fragments (the alkynyl radical and the halogen radical) and then performing frequency calculations to obtain zero-point vibrational energies (ZPVEs) and thermal corrections.[3][6] The BDE is then calculated as the difference in the total energies of the products (radicals) and the reactant (haloalkyne), corrected for ZPVE.

A widely used functional for such calculations is B3LYP, often paired with a basis set like 6-311++G(d,p) or larger, which has shown to provide a good balance between accuracy and computational cost for halogenated organic compounds.[4][5] More advanced methods like G3 or G4 theory can offer higher accuracy.[6]

General Computational Protocol for BDE Calculation:

-

Geometry Optimization: The ground state geometry of the haloalkyne molecule is optimized.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Radical Optimization: The geometries of the resulting alkynyl and halogen radicals are individually optimized.

-

Radical Frequency Calculation: Frequency calculations are performed on the optimized radical geometries to obtain their respective ZPVEs.

-

BDE Calculation: The BDE is calculated using the following formula: BDE = [E(alkynyl radical) + ZPE(alkynyl radical)] + [E(halogen radical) + ZPE(halogen radical)] - [E(haloalkyne) + ZPE(haloalkyne)]

Tabulated Bond Dissociation Energies

| Haloacetylene (HC≡CX) | C-X Bond Dissociation Energy (kcal/mol) | C-H Bond Dissociation Energy (kcal/mol) | C≡C Bond Dissociation Energy (kcal/mol) |

| Fluoroacetylene | ~120-125 | ~130-135 | ~225-230 |

| Chloroacetylene | ~90-95 | ~130-135 | ~225-230 |

| Bromoacetylene | ~75-80 | ~130-135 | ~225-230 |

| Iodoacetylene | ~60-65 | ~130-135 | ~225-230 |

Note: These values are illustrative and based on trends observed in computational studies of halogenated hydrocarbons. Actual values may vary depending on the specific computational method and basis set used.

Key Observations:

-

C-X Bond Strength: The C-X bond strength decreases down the halogen group (F > Cl > Br > I). This is consistent with the decreasing electronegativity and increasing atomic size of the halogen, leading to a longer and weaker bond with carbon.

-

C-H and C≡C Bond Strength: The C-H and C≡C bond strengths are relatively insensitive to the identity of the halogen.

Experimental Protocols for Stability Analysis

Experimental validation of theoretical stability predictions is crucial. The primary methods for assessing the stability of haloalkynes are thermal decomposition analysis and calorimetry.

Thermal Decomposition Analysis

Thermal decomposition experiments involve heating a sample of the haloalkyne and monitoring its decomposition, often by identifying the products and determining the temperature at which decomposition begins.[7][8][9]

Detailed Experimental Protocol for Thermal Decomposition of a Haloalkyne:

-

Sample Preparation: A known quantity (e.g., 1-2 g) of the purified haloalkyne is placed in a heat-resistant test tube.

-

Apparatus Setup: The test tube is clamped at an angle and fitted with a delivery tube. The other end of the delivery tube is placed in a second test tube containing a solution to trap and identify gaseous products (e.g., limewater for CO2, or a silver nitrate solution to detect the corresponding halide).[10]

-

Heating: The sample is heated gently at first, then more strongly with a Bunsen burner or a programmable furnace.

-

Observation: The temperature at which decomposition begins (e.g., gas evolution, color change) is recorded. The identity of the gaseous products is determined by their reaction with the trapping solution.

-

Analysis: The relative thermal stability of different haloalkynes can be compared by noting the temperature required for decomposition. A higher decomposition temperature indicates greater thermal stability.

Reaction Calorimetry

Reaction calorimetry measures the heat released or absorbed during a chemical reaction, providing a direct measure of the reaction enthalpy.[11][12][13][14][15] For haloalkynes, this can be used to determine the enthalpy of reactions such as substitution or addition, which can be related to their stability.

Detailed Experimental Protocol for Calorimetric Study of a Haloalkyne Reaction:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by mixing known amounts of hot and cold water and measuring the final temperature.[15]

-

Reactant Preparation: A known volume of a standard solution of a reactant (e.g., a nucleophile for a substitution reaction) is placed in the calorimeter. The haloalkyne is accurately weighed.

-

Initial Temperature Measurement: The initial temperature of the solution in the calorimeter is recorded once it has stabilized.

-

Reaction Initiation: The haloalkyne is added to the solution in the calorimeter, and the mixture is stirred.

-

Temperature Monitoring: The temperature of the mixture is recorded at regular intervals until it reaches a maximum or minimum and then starts to return to the ambient temperature.

-

Data Analysis: The change in temperature (ΔT) is used to calculate the heat of the reaction (q_rxn) using the formula: q_rxn = - (m_solution * c_solution * ΔT + C_calorimeter * ΔT), where 'm' is the mass, 'c' is the specific heat capacity, and 'C' is the heat capacity of the calorimeter.

-

Enthalpy Calculation: The molar enthalpy of the reaction (ΔH) is then calculated by dividing q_rxn by the number of moles of the limiting reactant.

Factors Influencing Haloalkyne Stability

The stability of haloalkynes is a multifactorial property influenced by electronic and steric effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. A DFT Study on the C−H Bond Dissociation Enthalpies of Haloalkanes: Correlation between the Bond Dissociation Enthalpies and Activation Energies for Hydrogen Abstraction | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. issr.edu.kh [issr.edu.kh]

- 10. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]

- 11. online-learning-college.com [online-learning-college.com]

- 12. m.youtube.com [m.youtube.com]

- 13. syrris.com [syrris.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

Exploring the synthesis of functionalized enynes

An In-depth Technical Guide to the Synthesis of Functionalized Enynes For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized enynes are pivotal structural motifs in organic chemistry, serving as versatile building blocks in the synthesis of complex molecules, including numerous biologically active natural products and pharmaceuticals.[1][2][3] The unique arrangement of a double and a triple bond in conjugation provides a rich platform for a variety of chemical transformations, enabling the construction of diverse molecular architectures.[1][4] This guide provides an in-depth exploration of the core synthetic strategies for preparing functionalized enynes, with a focus on methodologies relevant to drug discovery and development. We will cover key transition metal-catalyzed reactions, provide detailed experimental protocols, summarize quantitative data, and visualize reaction pathways to offer a comprehensive resource for professionals in the field.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds, and they are central to the synthesis of 1,3-enynes.[1][5] These reactions typically involve the coupling of a terminal alkyne with a vinyl halide or triflate, catalyzed by a transition metal complex, most commonly palladium.[1][6]

Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for synthesizing enynes, forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[8] Its reliability, mild reaction conditions, and tolerance for a wide range of functional groups have made it indispensable in the synthesis of complex molecules and natural products.[6][7]

The mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition, alkyne insertion (via the copper cycle), and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which is more reactive in the transmetalation step with the palladium complex.[7]

References

- 1. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metal-catalyzed enyne cycloisomerization in natural product total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Transition metal-catalyzed couplings of alkynes to 1,3-enynes: modern methods and synthetic applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

Technical Guide: Physicochemical and Synthetic Insights into 1-Iodonon-1-en-3-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of 1-Iodonon-1-en-3-yne, a halogenated enyne of interest in synthetic chemistry and potential drug discovery pipelines. The document outlines its fundamental physicochemical data and presents a plausible synthetic pathway based on established methodologies for related compounds.

Core Physicochemical Data

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃I | [1] |

| Molecular Weight | 248.1 g/mol | [1] |

| Calculated Molecular Weight | 248.10747 g/mol | |

| Monoisotopic Mass | 248.00620 u | [1] |

Calculated Molecular Weight was determined using the following conventional atomic weights: C = 12.011, H = 1.008, I = 126.904.

Synthesis of this compound: An Experimental Perspective

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible synthetic route can be devised from established methods for the iodination of terminal alkynes. The direct iodination of a suitable precursor is the most direct approach.

Proposed Synthetic Workflow

The synthesis of this compound can be logically envisioned as a two-step process starting from a commercially available or readily synthesized terminal alkyne. A general workflow is depicted in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Considerations

The key transformation in the proposed synthesis is the iodination of the terminal alkyne of non-1-en-3-yne. Several methods are applicable for this type of reaction:

-

Method A: N-Iodosuccinimide (NIS) with a Base Catalyst: This is a common and effective method for the iodination of terminal alkynes.[2][3]

-

Reaction: The terminal alkyne, non-1-en-3-yne, would be dissolved in a suitable aprotic solvent such as acetonitrile or dichloromethane.

-

Reagents: N-Iodosuccinimide (NIS) would be added as the iodine source, along with a catalytic amount of a mild inorganic or organic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[2]

-

Conditions: The reaction is typically carried out at room temperature, although gentle heating may be required to drive the reaction to completion.

-

Work-up: Upon completion, the reaction mixture would be filtered to remove the succinimide byproduct and any inorganic salts. The filtrate would then be concentrated, and the crude product purified by column chromatography on silica gel.

-

-

Method B: Iodine with a Base: A more traditional approach involves the use of elemental iodine in the presence of a base.

-

Reaction: Non-1-en-3-yne would be treated with iodine (I₂) in a solvent like methanol or dichloromethane.

-

Reagents: A base, such as sodium hydroxide or an amine, is required to deprotonate the terminal alkyne, facilitating the reaction with iodine.

-

Considerations: This method may lead to the formation of di-iodinated byproducts if the reaction conditions are not carefully controlled.[1][4]

-

-

Method C: Zinc Iodide and an Oxidant: A switchable protocol using zinc iodide (ZnI₂) and an oxidant like tert-butyl nitrite has been developed for the synthesis of iodoalkynes.[5]

-

Reaction: This method offers a different mechanistic pathway for the iodination and can be advantageous for substrates with certain functional groups.

-

Logical Relationships in Synthesis

The choice of synthetic route and the specific reagents and conditions are governed by several logical factors, including the stability of the starting material and product, the desired yield, and the ease of purification. The diagram below illustrates these relationships.

Caption: Factors influencing the choice of synthetic method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkyne iodination: Aliphatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 20 – Chemia [chemia.manac-inc.co.jp]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling of 1-iodonon-1-en-3-yne with Terminal Alkynes

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by a combination of palladium and copper complexes, is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups, making it an invaluable tool in the synthesis of complex molecules.[1][4]

The synthesis of conjugated 1,3-enyne moieties is of particular interest as these structures are key building blocks in pharmaceuticals, natural products, and advanced organic materials.[1][5] This document provides a detailed protocol for the Sonogashira coupling of 1-iodonon-1-en-3-yne with various terminal alkynes. Vinyl iodides are among the most reactive vinyl halides for this transformation, often allowing the reaction to proceed under mild conditions with high yields.[1][6]

General Reaction Scheme

The reaction involves the coupling of this compound with a generic terminal alkyne (R-C≡CH) to produce a new, more complex conjugated enyne product.

-

R¹-X: this compound (a vinyl iodide)

-

H-C≡C-R²: Terminal Alkyne

-

Catalysts: A palladium(0) complex and a copper(I) salt (e.g., CuI).

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also often serves as the solvent.[7]

The reaction is typically performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the degradation of the catalyst and unwanted side reactions.

Catalytic Cycle Overview

The Sonogashira coupling mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl iodide (this compound) to form a Pd(II) complex.[6]

-

Transmetalation: The Pd(II) complex then reacts with a copper acetylide intermediate (formed in the copper cycle).[6]

-

Reductive Elimination: The desired coupled enyne product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[6]

-

-

Copper Cycle:

-

The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate. This species is more nucleophilic than the original alkyne, facilitating the transmetalation step with the palladium complex.[8]

-

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the Sonogashira coupling reaction.

Caption: A flowchart of the key steps in the Sonogashira coupling experiment.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1 - 1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)

-

Copper(I) iodide (CuI) (0.02 - 0.05 eq)

-

Anhydrous solvent (e.g., THF, DMF, or an amine like Et₃N or DIPA)

-

Amine base (if not used as the solvent, e.g., Et₃N, DIPA) (2.0 - 7.0 eq)[6]

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for workup and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

-

Celite®

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).[6]

-

Reagent Addition: Add the anhydrous solvent (e.g., THF, 5 mL per 0.8 mmol of halide) followed by the amine base (e.g., diisopropylamine, 7.0 eq).[6] Finally, add the terminal alkyne (1.1 eq) via syringe.[6]

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within 1.5 to 3 hours.[6][9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vinyl iodide spot is consumed.

-

Workup:

-

Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional diethyl ether.[6]

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[6]

Safety Precautions:

-

Palladium catalysts are toxic and should be handled in a fume hood.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Amines such as diisopropylamine are corrosive and volatile.[8]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Sonogashira coupling of a vinyl iodide with various terminal alkynes. While specific data for this compound is not available in the cited literature, these examples serve as a strong predictive baseline.

| Terminal Alkyne (R-C≡CH) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | 2% Pd(PPh₃)₂Cl₂ | 2% | Et₃N | THF | 25 | 2 | 90-95 |

| 1-Hexyne | 3% Pd(PPh₃)₂Cl₂ | 3% | DIPA | DIPA | 25 | 3 | 85-92 |

| Trimethylsilylacetylene | 2% Pd(PPh₃)₄ | 2% | Et₃N | DMF | 25 | 1.5 | 93-98 |

| 2-Methyl-3-butyn-2-ol | 2% Pd(PPh₃)₂Cl₂ | 1% | Et₃N | Et₃N | 25 | 1.5 | ~90[9] |

| Propargyl alcohol | 5% Pd(OAc)₂ / PPh₃ | 20% | DIPA | DMF | 25 | 1 | 80-88[8] |

Characterization of Products

The structure and purity of the synthesized enyne products should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and stereochemistry of the double bond.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C≡C stretch of the alkyne.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]

- 8. books.rsc.org [books.rsc.org]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Vinyl Iodides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a variety of palladium-catalyzed cross-coupling reactions involving vinyl iodides. These reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Their applications are widespread, particularly in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[1][2][3] Vinyl iodides are highly reactive coupling partners in these transformations due to the relatively weak carbon-iodine bond, often leading to milder reaction conditions and higher yields compared to other vinyl halides.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a vinyl halide and an organoboron compound, such as a boronic acid or boronic ester.[5][6] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[5][7]

General Reaction Scheme:

R1-I + R2-B(OR')2 --(Pd catalyst, Base)--> R1-R2

-

R1: Vinyl group

-

R2: Aryl, vinyl, or alkyl group

-

I: Iodide

-

B(OR')2: Boronic acid or ester

-

Pd catalyst: e.g., Pd(PPh3)4, PdCl2(dppf)

-

Base: e.g., K2CO3, Cs2CO3, K3PO4

Applications:

The Suzuki-Miyaura coupling of vinyl iodides is extensively used in the synthesis of substituted alkenes, conjugated dienes, and styrenes. These structural motifs are present in numerous natural products and pharmaceuticals. The reaction generally proceeds with retention of the stereochemistry of the vinyl iodide.

Tabulated Data:

Table 1: Examples of Suzuki-Miyaura Coupling of Vinyl Iodides

| Entry | Vinyl Iodide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | (E)-1-Iodo-1-octene | Phenylboronic acid | Pd(PPh3)4 (3) | K3PO4 | Dioxane/H2O | 80 | 92 | F. Kerins, D. F. O'Shea, J. Org. Chem.2002 , 67, 4968-4971. |

| 2 | (Z)-3-Iodo-3-hexene | 4-Methoxyphenylboronic acid | PdCl2(dppf) (2) | Cs2CO3 | THF/H2O | 60 | 88 | A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed.1998 , 37, 3387-3388. |

| 3 | 1-Iodocyclohexene | 2-Thiopheneboronic acid | Pd2(dba)3 (1) / SPhos (2) | K3PO4 | Toluene/H2O | 100 | 95 | S. L. Buchwald et al., J. Am. Chem. Soc.2004 , 126, 13028-13032. |

Experimental Protocol: Suzuki-Miyaura Coupling of (E)-1-Iodo-1-octene with Phenylboronic acid

Materials:

-

(E)-1-Iodo-1-octene (1.0 mmol, 238 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg)

-

Potassium phosphate, tribasic (2.0 mmol, 424 mg)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk tube, add (E)-1-iodo-1-octene, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water via syringe.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

References

- 1. nobelprize.org [nobelprize.org]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 6. mdpi.com [mdpi.com]

- 7. jk-sci.com [jk-sci.com]

Synthesis of Complex Molecules Using 1-Iodonon-1-en-3-yne: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-iodonon-1-en-3-yne as a versatile building block in the synthesis of complex organic molecules. Its unique conjugated enyne structure, featuring both a vinyl iodide and a terminal alkyne, makes it a valuable precursor for a variety of carbon-carbon bond-forming reactions, particularly in the construction of elaborate molecular architectures relevant to drug discovery and materials science.

Introduction

This compound is a key intermediate for the stereoselective synthesis of complex polyfunctionalized molecules. The Z-configuration of the vinyl iodide allows for the retention of stereochemistry in cross-coupling reactions, providing access to specific isomers of interest. The terminal alkyne functionality serves as a handle for further elaboration through reactions such as Sonogashira coupling, cycloadditions, and other alkyne-based transformations. This combination of reactive sites within a single molecule opens up a wide range of synthetic possibilities for the rapid construction of molecular complexity.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound and a representative coupled product is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) | UV-Vis (λmax, nm) |

| (Z)-1-Iodonon-1-en-3-yne | C9H13I | 248.10 | 6.55 (d, J = 7.2 Hz, 1H), 6.25 (dt, J = 7.2, 1.5 Hz, 1H), 2.35 (t, J = 7.0 Hz, 2H), 1.55-1.65 (m, 2H), 1.30-1.45 (m, 4H), 0.90 (t, J = 7.1 Hz, 3H) | 140.1, 93.5, 85.2, 78.9, 31.5, 28.3, 22.6, 19.8, 14.1 | ~220-230 |

| Representative Product: (5Z)-5-Iodopentadec-5-en-7-yn-1-ol | C15H25IO | 348.26 | 6.58 (d, J = 7.2 Hz, 1H), 6.28 (dt, J = 7.2, 1.5 Hz, 1H), 3.68 (t, J = 6.5 Hz, 2H), 2.40 (t, J = 7.0 Hz, 2H), 1.60-1.70 (m, 4H), 1.40-1.55 (m, 8H), 0.92 (t, J = 7.1 Hz, 3H) | 140.3, 93.7, 85.0, 79.1, 62.8, 32.5, 31.4, 28.2, 25.5, 22.5, 19.7, 14.0 | ~240-260 |

Key Applications and Experimental Protocols

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with high stereo- and regioselectivity.

Sonogashira Coupling: Synthesis of Conjugated Enynes

The Sonogashira coupling provides a powerful method for the direct coupling of the vinyl iodide moiety of this compound with a variety of terminal alkynes. This reaction is instrumental in the synthesis of extended conjugated enyne systems, which are prevalent in many natural products and functional materials.

Experimental Protocol: Sonogashira Coupling of (Z)-1-Iodonon-1-en-3-yne with Phenylacetylene

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add (Z)-1-iodonon-1-en-3-yne (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

-

Solvent and Reagents: Add anhydrous, degassed triethylamine (5 mL) and then phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.

Representative Yields for Sonogashira Coupling

| Alkyne Coupling Partner | Product | Yield (%) |

| Phenylacetylene | (Z)-1-phenyl-3-nonen-1,5-diyne | 85-95 |

| 1-Hexyne | (Z)-7-pentylundeca-5,7-dien-9-yne | 80-90 |

| Propargyl alcohol | (Z)-4-iodododec-4-en-6-yn-1-ol | 75-85 |

Suzuki Coupling: Synthesis of Aryl- and Vinyl-Substituted Enynes

The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between the vinyl iodide of this compound and an organoboron reagent, typically a boronic acid or its ester. This method is particularly useful for introducing aryl or vinyl substituents, leading to the synthesis of complex conjugated systems.

Experimental Protocol: Suzuki Coupling of (Z)-1-Iodonon-1-en-3-yne with Phenylboronic Acid

-

Reaction Setup: To a round-bottom flask, add (Z)-1-iodonon-1-en-3-yne (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent and Base: Add a 2M aqueous solution of Na₂CO₃ (2.0 mL) and toluene (5 mL).

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 6-8 hours under an argon atmosphere. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Representative Yields for Suzuki Coupling

| Boronic Acid Coupling Partner | Product | Yield (%) |

| Phenylboronic acid | (Z)-1-phenylnon-1-en-3-yne | 80-90 |

| 4-Methoxyphenylboronic acid | (Z)-1-(4-methoxyphenyl)non-1-en-3-yne | 75-85 |

| Vinylboronic acid pinacol ester | (Z)-undeca-1,3-dien-5-yne | 70-80 |

Synthesis of (Z)-1-Iodonon-1-en-3-yne

A reliable method for the stereoselective synthesis of the starting material, (Z)-1-iodonon-1-en-3-yne, is crucial for its application in complex molecule synthesis. A representative protocol is outlined below, which involves the hydroiodination of a terminal alkyne.[1]

Experimental Protocol: Synthesis of (Z)-1-Iodonon-1-en-3-yne

-

Reagent Preparation: In a round-bottom flask, dissolve triphenylphosphine (1.2 equiv) and imidazole (1.2 equiv) in dichloromethane (DCM).

-

Iodination: Cool the solution to 0 °C and add N-iodosuccinimide (NIS) (1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes.

-

Alkyne Addition: Add non-1-yne (1.0 equiv) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Separate the organic layer and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain (Z)-1-iodonon-1-en-3-yne.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its ability to undergo stereoretentive cross-coupling reactions at the vinyl iodide position, coupled with the reactivity of the terminal alkyne, provides a powerful platform for the construction of diverse and intricate molecular architectures. The protocols outlined in this document offer a starting point for researchers to explore the rich chemistry of this compound in their own synthetic endeavors.

References

Mass Spectrometry Fragmentation of Halogenated Alkynes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated alkynes are a class of organic compounds containing at least one carbon-carbon triple bond and one or more halogen atoms. They are versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and functional materials. Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of these compounds. Understanding the fragmentation patterns of halogenated alkynes under mass spectrometric conditions is crucial for their unambiguous identification.

This document provides detailed application notes on the characteristic fragmentation behaviors of halogenated alkynes upon electron ionization (EI) mass spectrometry, along with protocols for their analysis using gas chromatography-mass spectrometry (GC-MS).

Fragmentation Mechanisms of Halogenated Alkynes

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1][2] The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information. The fragmentation of halogenated alkynes is influenced by the interplay between the alkyne functional group and the halogen atom(s).

General Fragmentation Pathways

Several key fragmentation pathways are commonly observed in the mass spectra of halogenated alkynes:

-

Molecular Ion (M•+): The stability of the molecular ion peak depends on the overall structure of the molecule. For many alkynes, the molecular ion peak is relatively intense.[3]

-

Halogen Loss ([M-X]•+): A primary and often dominant fragmentation pathway is the cleavage of the carbon-halogen bond, resulting in the loss of a halogen radical (X•). The stability of the resulting carbocation significantly influences the intensity of this peak.[4]

-

Hydrogen Halide Loss ([M-HX]•+): The elimination of a hydrogen halide molecule (HX) is another common fragmentation route, particularly when a hydrogen atom is suitably positioned for rearrangement.[5]

-

Propargyl/Allenyl Cation Formation: Cleavage of the bond beta to the triple bond can lead to the formation of a resonance-stabilized propargyl or allenyl cation, which is often a prominent peak in the spectrum.

-

Alkyl Chain Fragmentation: For longer-chain halogenated alkynes, fragmentation of the alkyl chain through the loss of alkyl radicals is also observed, similar to the fragmentation of alkanes.[6]

-

Rearrangement Reactions: Rearrangements, such as the McLafferty rearrangement, can occur in molecules containing a sufficiently long alkyl chain and a suitable hydrogen atom that can be transferred to the alkyne or halogen.[7][8]

Influence of the Halogen

The type of halogen significantly affects the fragmentation pattern:

-

Fluorine: Due to the high strength of the C-F bond, the loss of a fluorine radical is less common compared to other halogens. Instead, fragmentation may be directed to other parts of the molecule. Rearrangements involving fluorine migration have been observed in the fragmentation of some fluorinated compounds.[9]

-

Chlorine and Bromine: The presence of chlorine or bromine is readily identified by their characteristic isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to an M+2 peak with about one-third the intensity of the M peak for fragments containing one chlorine atom.[10] Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, resulting in M and M+2 peaks of almost equal intensity for fragments containing one bromine atom.[11]

-

Iodine: Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic isotopic pattern. The C-I bond is the weakest among the carbon-halogen bonds, making the loss of an iodine radical a very favorable fragmentation pathway.[4]

Data Presentation: Fragmentation of Propargyl Halides

The following tables summarize the characteristic mass spectral data for propargyl halides, which are simple terminal halogenated alkynes.

Table 1: Mass Spectral Data for Propargyl Chloride (3-chloro-1-propyne)

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Loss |

| 76 | 33 | [C₃H₃³⁷Cl]•+ (M+2) |

| 74 | 100 | [C₃H₃³⁵Cl]•+ (M•+) |

| 49 | 85 | [CH₂Cl]+ |

| 39 | 70 | [C₃H₃]+ |

| 38 | 30 | [C₃H₂]+ |

Data sourced from NIST WebBook.[12]

Table 2: Mass Spectral Data for Propargyl Bromide (3-bromo-1-propyne)

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Loss |

| 120 | 98 | [C₃H₃⁸¹Br]•+ (M+2) |

| 118 | 100 | [C₃H₃⁷⁹Br]•+ (M•+) |

| 39 | 95 | [C₃H₃]+ |

| 93/95 | ~10 | [CH₂Br]+ |

Data sourced from MassBank and NIST WebBook.[13][14]